molecular formula C11H18N2 B3023241 N1-Butyl-N1-methylbenzene-1,2-diamine CAS No. 1016727-11-9

N1-Butyl-N1-methylbenzene-1,2-diamine

Cat. No.: B3023241
CAS No.: 1016727-11-9
M. Wt: 178.27 g/mol
InChI Key: UCIBWFNCOHMDMC-UHFFFAOYSA-N
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Description

N1-Butyl-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of benzene-1,2-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1-methylbenzene-1,2-diamine typically involves the alkylation of benzene-1,2-diamine. One common method is the reaction of benzene-1,2-diamine with butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted benzene derivatives

Scientific Research Applications

N1-Butyl-N1-methylbenzene-1,2-diamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored complexes.

Mechanism of Action

The mechanism of action of N1-Butyl-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzene-1,2-diamine
  • N-Butylbenzene-1,2-diamine
  • N1,N2-Dimethylbenzene-1,2-diamine

Uniqueness

N1-Butyl-N1-methylbenzene-1,2-diamine is unique due to the presence of both butyl and methyl groups on the nitrogen atoms, which imparts distinct chemical properties compared to its analogs. This structural variation allows for different reactivity and interaction with molecular targets, making it valuable in specific research applications.

Properties

IUPAC Name

2-N-butyl-2-N-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-4-9-13(2)11-8-6-5-7-10(11)12/h5-8H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBWFNCOHMDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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